molecular formula C20H15N3O2S B2646214 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea CAS No. 202190-80-5

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea

Cat. No.: B2646214
CAS No.: 202190-80-5
M. Wt: 361.42
InChI Key: HKRMPJVDMMMYOC-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea is a benzothiazole-urea hybrid compound characterized by a hydroxyl-substituted phenyl ring fused to a benzothiazole core and a phenylurea moiety. The compound is synthesized with 95% purity (MFCD00182900) and is cataloged alongside other benzothiazolylphenol derivatives . Its structure combines the pharmacophoric benzothiazole ring—known for diverse biological activities—with a urea linker, which is frequently employed in medicinal chemistry for hydrogen-bonding interactions.

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c24-17-11-10-14(22-20(25)21-13-6-2-1-3-7-13)12-15(17)19-23-16-8-4-5-9-18(16)26-19/h1-12,24H,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRMPJVDMMMYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202190-80-5
Record name 2(2'-Hydroxy-5'-(phenyl)ureylenphenyl) benzothiazole
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Preparation Methods

The synthesis of 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea typically involves the reaction of 2-aminobenzothiazole with 4-hydroxybenzoyl chloride, followed by the reaction with phenyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts like piperidine, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea has several scientific research applications:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Frentizole (1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylurea)
  • Structural Differences : Frentizole replaces the hydroxyl group in the target compound with a methoxy group at the 6-position of the benzothiazole ring.
  • Activity: Demonstrates antiviral and immunosuppressant properties, attributed to the methoxy group’s electron-donating effects and moderate lipophilicity .
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas
  • Structural Differences : These analogs feature a thiourea group (-NH-CS-NH-) instead of urea and a benzothiazole ring attached to a para-substituted phenyl group.
  • Activity : Derivatives like 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)thiourea exhibit potent antimicrobial activity against Staphylococcus aureus (MIC: 3.12 µg/mL), comparable to tetracycline .
  • Key Insight : Replacing urea with thiourea introduces sulfur-mediated hydrophobic interactions, which may enhance antimicrobial activity but reduce metabolic stability compared to the target compound.
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea
  • Structural Differences : Incorporates a bromophenyl group at the thiazole ring’s 4-position, introducing a strong electron-withdrawing substituent.
  • Synthetic Yield : Reported in high purity (MFCD00690391) but with unspecified bioactivity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Solubility Key Substituent Effect
1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea ~363.4 (calculated) ~2.5 (estimated) Moderate (polar) Hydroxyl enhances solubility
Frentizole 353.4 ~3.1 Low Methoxy increases lipophilicity
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)thiourea 376.9 ~3.8 Poor Thiourea and chloro reduce solubility
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea 388.2 ~4.0 Very low Bromophenyl increases hydrophobicity

<sup>*</sup>LogP values estimated using fragment-based methods.

Biological Activity

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea is an organic compound belonging to the class of benzothiazole derivatives. Its structure integrates a urea group, a hydroxyphenyl group, and a benzothiazole moiety, which contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C20H15N3O2S. The compound features a unique combination of functional groups that enhance its biological activity.

Research indicates that this compound interacts with specific molecular targets, modulating various biological pathways. Key mechanisms include:

  • Inhibition of Cyclooxygenase (COX) : This enzyme plays a crucial role in inflammation and pain pathways.
  • Inhibition of Topoisomerase : This target is significant in DNA replication and is often exploited in cancer therapies.

Biological Activities

  • Antimicrobial Activity
    • The compound has demonstrated significant antimicrobial properties against various pathogens. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects
    • In vitro studies indicate that this compound can reduce inflammatory markers, providing a basis for its potential use in treating inflammatory diseases.
  • Anticancer Properties
    • The compound has been evaluated for its anticancer effects in various cancer cell lines. It exhibits cytotoxicity by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity :
    • A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, attributed to apoptosis induction. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Study :
    • In an animal model of arthritis, administration of the compound significantly reduced joint swelling and inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and notable activities of compounds related to this compound:

Compound NameStructure FeaturesNotable Activities
2-(Benzo[d]thiazol-2-yl)anilineContains benzothiazole; known for antimicrobial activityAntimicrobial
2-(Benzo[d]thiazol-2-yl)phenolExhibits antioxidant propertiesAntioxidant, anti-inflammatory
2-(Benzo[d]thiazol-2-yl)benzamideStudied for anticancer effectsAnticancer

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea?

  • Methodological Answer : A viable approach involves reacting 4-(benzo[d]thiazol-2-yl)phenol derivatives with phenyl isocyanate under reflux in anhydrous DMF. This method is adapted from thiourea syntheses, where aryl amines react with isothiocyanates to form stable urea/thiourea linkages. Key steps include temperature control (60–65°C), reaction monitoring via TLC, and purification via column chromatography or crystallization from ethanol .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., N-H stretches at ~3533 cm⁻¹, C=O/C=N vibrations at ~1611 cm⁻¹) .
  • NMR : Use 1H^1H and 13C^{13}C NMR in CDCl₃ or DMSO-d₆ to resolve aromatic protons (δ 6.4–8.3 ppm) and confirm urea NH signals (δ ~4.1 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., FABMS) to verify molecular ion peaks (e.g., m/z 482.90 for related benzothiazole derivatives) .

Advanced Research Questions

Q. How can crystallographic analysis elucidate the compound’s intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction can reveal dihedral angles between aromatic rings (e.g., 6.5–34.0° between benzothiazole and phenyl groups) and non-classical stabilization mechanisms (e.g., π–π stacking, C–H···π interactions). Asymmetric unit analysis and Hirshfeld surface calculations further quantify packing efficiencies .

Q. What experimental designs are suitable for evaluating antitumor activity?

  • Methodological Answer :

  • In Vitro Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Include positive controls (e.g., cisplatin) and validate via triplicate experiments .
  • Mechanistic Studies : Perform flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to probe pathways. Structural analogs with substituent variations (e.g., halogenation) can establish structure-activity relationships (SAR) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line heterogeneity, assay protocols).
  • Theoretical Frameworks : Link results to established mechanisms (e.g., benzothiazole derivatives as kinase inhibitors) and validate via molecular docking (e.g., AutoDock Vina) to predict target binding .

Q. What methodologies assess the environmental stability and degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C, monitoring degradation via HPLC. Identify metabolites using LC-MS.
  • Photolysis : Use UV irradiation (λ = 254–365 nm) to simulate sunlight effects. Quantify half-lives and propose degradation mechanisms (e.g., hydroxyl radical attack) .

Methodological Notes

  • Synthesis Optimization : Replace DMF with greener solvents (e.g., PEG-400) to enhance sustainability.
  • Data Reproducibility : Ensure NMR spectra are referenced to TMS and report coupling constants (e.g., JJ-values) for reproducibility.
  • Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing to ensure regulatory alignment .

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